2-Methyl-4-(morpholine-4-sulfonyl)-phenol
Overview
Description
2-Methyl-4-(morpholine-4-sulfonyl)-phenol is a chemical compound that features a phenol group substituted with a methyl group at the 2-position and a morpholine-4-sulfonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(morpholine-4-sulfonyl)-phenol typically involves the reaction of 2-methylphenol with morpholine-4-sulfonyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenol group attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(morpholine-4-sulfonyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Sulfides and other reduced sulfur-containing compounds.
Substitution: Nitrated, halogenated, and sulfonated derivatives of the original compound.
Scientific Research Applications
2-Methyl-4-(morpholine-4-sulfonyl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(morpholine-4-sulfonyl)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the morpholine-4-sulfonyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(morpholine-4-carbonyl)-phenol
- 2-Methyl-4-(morpholine-4-sulfonyl)-aniline
- 2-Methyl-4-(morpholine-4-sulfonyl)-benzene
Uniqueness
2-Methyl-4-(morpholine-4-sulfonyl)-phenol is unique due to the presence of both a phenol group and a morpholine-4-sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfonyl group enhances the compound’s solubility and stability, while the phenol group provides reactive sites for further chemical modifications .
Properties
IUPAC Name |
2-methyl-4-morpholin-4-ylsulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9-8-10(2-3-11(9)13)17(14,15)12-4-6-16-7-5-12/h2-3,8,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHLEHVUIVXTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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